1-[1-(Methoxymethyl)cyclopentyl]methanamine 1-[1-(Methoxymethyl)cyclopentyl]methanamine
Brand Name: Vulcanchem
CAS No.: 1134331-36-4
VCID: VC2617578
InChI: InChI=1S/C8H17NO/c1-10-7-8(6-9)4-2-3-5-8/h2-7,9H2,1H3
SMILES: COCC1(CCCC1)CN
Molecular Formula: C8H17NO
Molecular Weight: 143.23 g/mol

1-[1-(Methoxymethyl)cyclopentyl]methanamine

CAS No.: 1134331-36-4

Cat. No.: VC2617578

Molecular Formula: C8H17NO

Molecular Weight: 143.23 g/mol

* For research use only. Not for human or veterinary use.

1-[1-(Methoxymethyl)cyclopentyl]methanamine - 1134331-36-4

Specification

CAS No. 1134331-36-4
Molecular Formula C8H17NO
Molecular Weight 143.23 g/mol
IUPAC Name [1-(methoxymethyl)cyclopentyl]methanamine
Standard InChI InChI=1S/C8H17NO/c1-10-7-8(6-9)4-2-3-5-8/h2-7,9H2,1H3
Standard InChI Key KUCCWLVYHNDZCV-UHFFFAOYSA-N
SMILES COCC1(CCCC1)CN
Canonical SMILES COCC1(CCCC1)CN

Introduction

Chemical Properties and Structure

Basic Identification and Properties

1-[1-(Methoxymethyl)cyclopentyl]methanamine is characterized by a cyclopentyl core substituted with both a methoxymethyl group and a methanamine moiety. The compound belongs to the class of aliphatic amines and possesses several key identifiers as detailed in Table 1 .

Table 1: Basic Properties of 1-[1-(Methoxymethyl)cyclopentyl]methanamine

PropertyValue
CAS Number1134331-36-4
Molecular FormulaC8H17NO
Molecular Weight143.23 g/mol
IUPAC Name[1-(methoxymethyl)cyclopentyl]methanamine
Standard InChIInChI=1S/C8H17NO/c1-10-7-8(6-9)4-2-3-5-8/h2-7,9H2,1H3
SMILES NotationNCC1(CCCC1)COC

The compound contains a tertiary carbon atom at the junction of the cyclopentyl ring, methoxymethyl group, and the methanamine functionality. This structural arrangement confers specific chemical and physical properties to the molecule that are relevant to its reactivity and potential applications .

Structural Features

The three-dimensional structure of 1-[1-(Methoxymethyl)cyclopentyl]methanamine exhibits interesting conformational characteristics. The cyclopentyl ring typically adopts an envelope conformation, which positions the substituents in specific spatial orientations. The methoxymethyl group contains an oxygen atom that can participate in hydrogen bonding, while the primary amine group can function as both hydrogen bond donor and acceptor .

These structural features contribute to the compound's solubility profile and reactivity patterns. The presence of both hydrophilic (amine and methoxy) and hydrophobic (cyclopentyl) moieties gives the molecule an amphiphilic character, influencing its solubility in various solvents and potential interactions with biological systems .

Synthesis Methods

Alternative Synthetic Pathways

Alternative synthetic routes might involve starting from cyclopentyl precursors that already contain functional groups that can be modified to introduce the methoxymethyl and amine functionalities. For instance, a potential pathway could involve the alkylation of cyclopentylmethylamine with a suitable methoxymethyl donor .

The selection of an appropriate synthetic route would depend on factors such as available starting materials, desired scale of production, and the need to minimize side reactions or maximize stereoselective outcomes.

Derivatives and Salt Forms

Hydrochloride Salt

The hydrochloride salt of 1-[1-(Methoxymethyl)cyclopentyl]methanamine is well-documented and commercially available. This salt form (C8H18ClNO) has a molecular weight of 179.69 g/mol and offers enhanced stability and water solubility compared to the free base .

The hydrochloride salt form is often preferred for research applications due to its:

  • Improved shelf stability

  • Enhanced water solubility

  • Defined crystalline structure

  • Ease of handling and weighing

This salt is typically formed by treating the free amine with hydrogen chloride in an appropriate solvent, followed by isolation and purification of the crystalline product .

N-Methyl Derivative

A closely related derivative is 1-[1-(Methoxymethyl)cyclopentyl]-N-methylmethanamine, which features a methyl group on the nitrogen atom, converting the primary amine to a secondary amine. This compound (C9H19NO) has a molecular weight of 157.26 g/mol and a CAS number of 1566738-01-9 .

The N-methyl derivative has slightly different physicochemical properties compared to the parent compound, including:

  • Increased lipophilicity

  • Reduced hydrogen-bonding capacity

  • Different pharmacological profile

Like the parent compound, the N-methyl derivative is also available as a hydrochloride salt (C9H20ClNO, MW: 193.71 g/mol), which shares the advantages of salt forms mentioned previously.

Analytical Characterization

Spectroscopic Properties

Characterization of 1-[1-(Methoxymethyl)cyclopentyl]methanamine and its derivatives typically employs various spectroscopic techniques. While specific spectral data is limited in the available literature, standard methods for similar compounds would include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: 1H and 13C NMR would show characteristic signals for the cyclopentyl ring protons, the methoxy group (typically around 3.3-3.4 ppm), and the methylene protons adjacent to the amine.

  • Mass Spectrometry: Expected fragmentation patterns would include loss of the methoxy group and cleavage at the quaternary carbon.

  • Infrared Spectroscopy: Would show characteristic bands for N-H stretching (3300-3500 cm-1) and C-O stretching (1000-1300 cm-1) .

Chromatographic Analysis

Chromatographic methods for analyzing this compound might include:

  • High-Performance Liquid Chromatography (HPLC)

  • Gas Chromatography (GC), particularly for the free base

  • Thin-Layer Chromatography (TLC)

These methods would typically employ appropriate stationary phases considering the compound's polarity and functional groups. Derivatization might be necessary for improved detection sensitivity, especially for GC analysis .

Comparison with Related Compounds

Structural Analogues

Several structural analogues of 1-[1-(Methoxymethyl)cyclopentyl]methanamine are documented in the literature and commercial catalogs. Table 2 provides a comparison of key properties among these related compounds.

Table 2: Comparison of 1-[1-(Methoxymethyl)cyclopentyl]methanamine with Structural Analogues

CompoundMolecular FormulaMolecular WeightKey Structural Difference
1-[1-(Methoxymethyl)cyclopentyl]methanamineC8H17NO143.23 g/molParent compound
1-[1-(Methoxymethyl)cyclopentyl]-N-methylmethanamineC9H19NO157.26 g/molN-methyl substitution
1-[1-(Methoxymethyl)cyclopropyl]methanamineC6H13NO115.17 g/molCyclopropyl instead of cyclopentyl
1-[1-(4-Bromophenyl)cyclopentyl]methanamineC12H16BrN254.17 g/mol4-Bromophenyl instead of methoxymethyl
CyclopentanemethanamineC6H13N99.18 g/molLacks methoxymethyl group

The structural variations in these analogues significantly influence their physicochemical properties, including lipophilicity, hydrogen bonding capacity, and potential biological activities .

Functional Group Modifications

The effect of modifying specific functional groups can be observed by comparing the parent compound with its derivatives:

  • Methoxy group modifications: Replacing the methoxy group with other substituents alters the hydrogen bonding properties and electronic characteristics of the molecule.

  • Ring size variations: Changing from cyclopentyl to cyclopropyl (as in 1-[1-(Methoxymethyl)cyclopropyl]methanamine) increases ring strain and alters the molecular geometry.

  • Amine modifications: N-methylation (as in the N-methyl derivative) reduces the hydrogen bond donor capacity and increases lipophilicity .

These modifications can be strategically employed to optimize properties for specific research applications or to explore structure-activity relationships.

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